Lipophilicity (XLogP3) Reduction of Indoline-1-carboxylic Acid vs. Boc-Protected Analog
Indoline‑1‑carboxylic acid exhibits an XLogP3 value of 1.4, which is approximately 48% lower than that of its tert‑butyl carbamate (Boc) protected derivative, tert‑butyl indoline‑1‑carboxylate (XLogP3 2.7) [1][2]. This reduction in calculated lipophilicity translates to improved aqueous solubility and aligns more closely with lead‑like physicochemical space for oral bioavailability.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | tert-Butyl indoline-1-carboxylate (Boc-indoline); XLogP3 = 2.7 |
| Quantified Difference | 48% lower XLogP3 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
A lower XLogP3 value is generally associated with reduced off‑target promiscuity, lower metabolic clearance, and improved developability in drug discovery campaigns.
- [1] PubChem. 2,3-Dihydro-1H-indole-1-carboxylic acid. XLogP3-AA 1.4. CID 18762444. View Source
- [2] PubChem. tert-Butyl indoline-1-carboxylate. XLogP3-AA 2.7. CID 3663954. View Source
